molecular formula C18H17NO4S B13972161 4-(5,5-Dimethyl-4-oxo-3-phenyl-4,5-dihydrofuran-2-yl)benzenesulfonamide

4-(5,5-Dimethyl-4-oxo-3-phenyl-4,5-dihydrofuran-2-yl)benzenesulfonamide

Cat. No.: B13972161
M. Wt: 343.4 g/mol
InChI Key: IDNOBTBHVRBURO-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-4-oxo-3-phenyl-4,5-dihydrofuran-2-yl)benzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furanone ring fused with a benzenesulfonamide group, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-4-oxo-3-phenyl-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves the reaction of 3-phenyl-4,5-dihydrofuran-2-one with benzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using automated reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-4-oxo-3-phenyl-4,5-dihydrofuran-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5,5-Dimethyl-4-oxo-3-phenyl-4,5-dihydrofuran-2-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For instance, it has been shown to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This selective inhibition reduces gastrointestinal side effects compared to non-selective inhibitors . The molecular targets and pathways involved include the binding to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,5-Dimethyl-4-oxo-3-phenyl-4,5-dihydrofuran-2-yl)benzenesulfonamide is unique due to its selective COX-2 inhibition, which offers therapeutic benefits with reduced side effects. Its structural features, such as the furanone ring and benzenesulfonamide group, contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H17NO4S

Molecular Weight

343.4 g/mol

IUPAC Name

4-(5,5-dimethyl-4-oxo-3-phenylfuran-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H17NO4S/c1-18(2)17(20)15(12-6-4-3-5-7-12)16(23-18)13-8-10-14(11-9-13)24(19,21)22/h3-11H,1-2H3,(H2,19,21,22)

InChI Key

IDNOBTBHVRBURO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC=CC=C3)C

Origin of Product

United States

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